

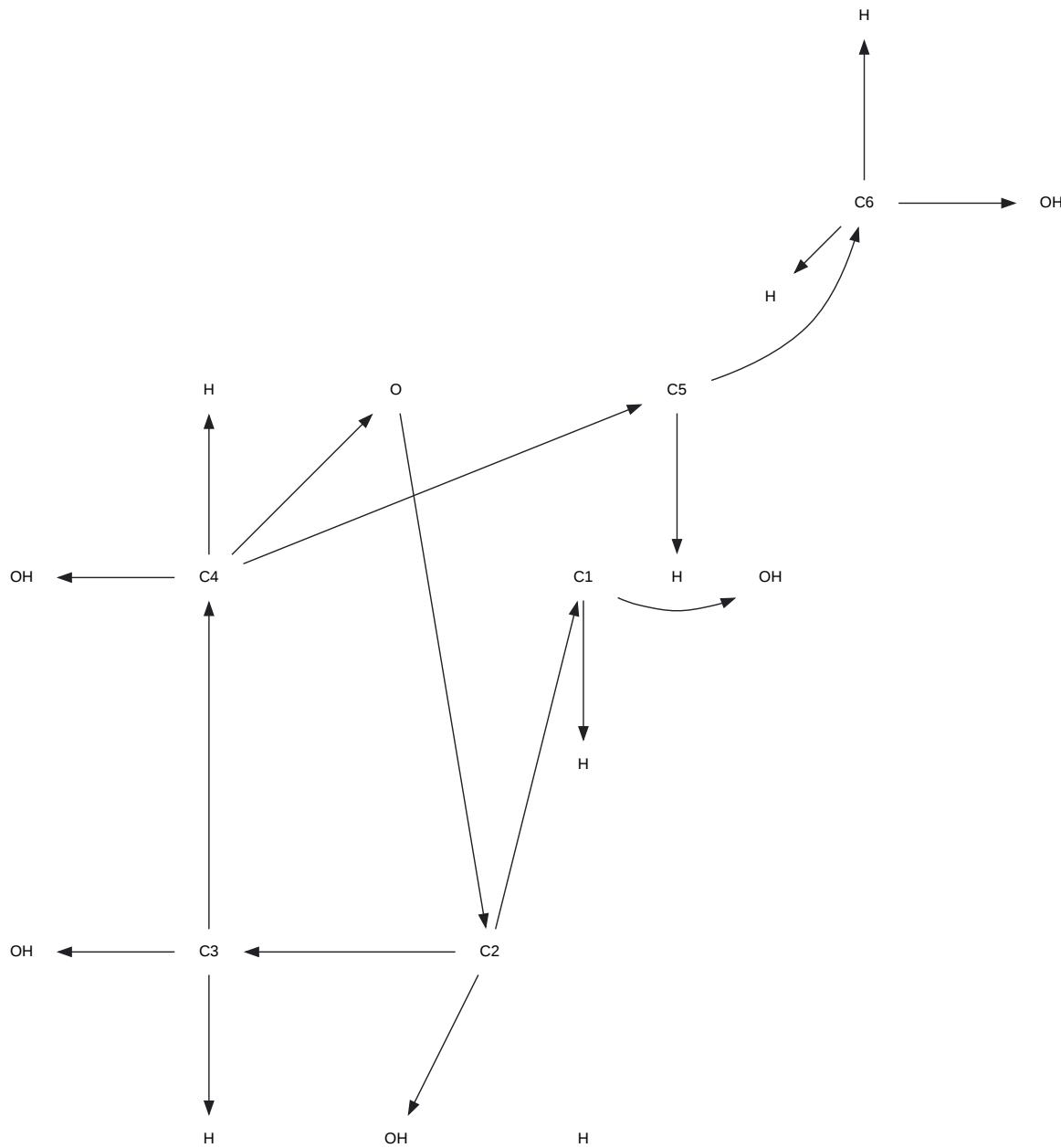
An In-Depth Technical Guide to the Fundamental Properties of alpha-D-Psicofuranose

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **alpha-D-Psicofuranose**

Cat. No.: **B12676532**


[Get Quote](#)

Introduction

alpha-D-Psicofuranose is one of the five tautomers of the rare sugar D-psicose (also known as D-allulose). D-psicose, a C-3 epimer of D-fructose, has garnered significant attention in the food and pharmaceutical industries due to its unique properties: it possesses about 70% of the sweetness of sucrose with only 0.3% of the caloric value.^[1] While D-psicose exists in solution as an equilibrium mixture of α - and β -pyranose and furanose forms, as well as a keto form, the **alpha-D-psicofuranose** anomer is a significant contributor to this equilibrium.^[2] This guide provides a comprehensive overview of the fundamental properties of **alpha-D-Psicofuranose**, including its chemical and physical characteristics, biological significance, synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

alpha-D-Psicofuranose is a monosaccharide with the chemical formula $C_6H_{12}O_6$.^[1] Its structure consists of a five-membered furanose ring. The "alpha" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented in the axial position, opposite to the CH_2OH group at C5.

[Click to download full resolution via product page](#)

Figure 1: 2D Chemical Structure of **alpha-D-Psicofuranose**

Tautomeric Distribution in Solution:

In aqueous solution at 27°C, D-psicose exists as an equilibrium mixture of its different tautomeric forms. The approximate distribution is as follows:

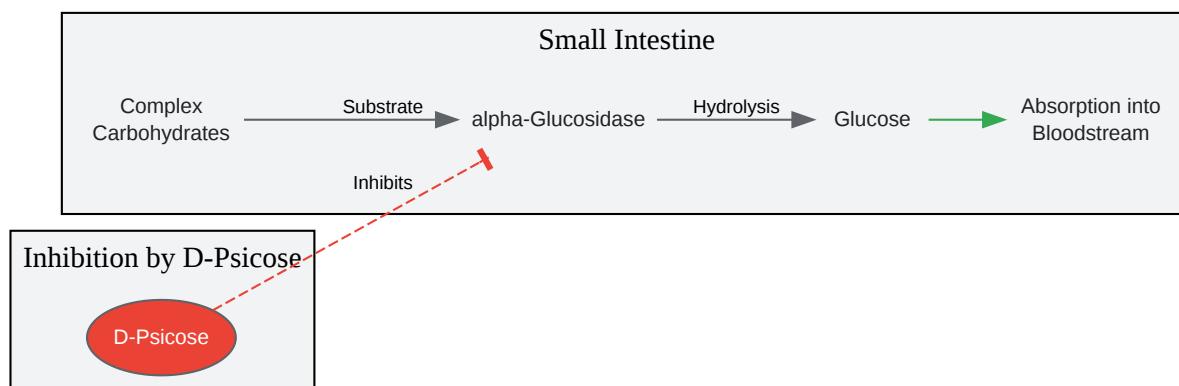
- **alpha-D-Psicofuranose:** 39%[\[2\]](#)
- **beta-D-Psicopyranose:** 24%[\[2\]](#)
- **alpha-D-Psicopyranose:** 22%[\[2\]](#)
- **beta-D-Psicofuranose:** 15%[\[2\]](#)

This distribution highlights the significant prevalence of the alpha-furanose anomer in solution, making its properties relevant to the overall behavior of D-psicose.

Physicochemical Properties:

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₆	[1]
Molecular Weight	180.16 g/mol	[1]
IUPAC Name	(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol	[1]
CAS Number	41847-06-7	[1]
Melting Point (D-psicose)	58 °C or 109 °C (discrepancies likely due to crystallization difficulty)	[3]
Solubility in Water	Highly soluble (~1.0 kg/L)	[3]
Solubility in Non-Aqueous Solvents	Methanol > Ethanol > Propanol > Acetone > Ethyl Acetate; practically insoluble in hexane	
XLogP3-AA	-2.3	[1]
Hydrogen Bond Donor Count	5	[1]
Hydrogen Bond Acceptor Count	6	[1]
Specific Rotation [α]D	Data for the pure anomer is not readily available. The mutarotation of D-psicose in water has been studied.	[4]

Biological Significance and Mechanism of Action


While specific biological activities of the isolated **alpha-D-Psicofuranose** anomer are not extensively documented, the biological effects of D-psicose are well-studied and are attributed to the mixture of its anomers present at equilibrium.

Low Caloric Value and Metabolic Fate:

D-psicose is poorly metabolized in the human body, contributing to its low caloric value. It is largely absorbed in the small intestine and excreted in the urine without being significantly utilized for energy.[\[5\]](#)

Enzyme Inhibition:

One of the key mechanisms underlying the health benefits of D-psicose is its ability to inhibit certain carbohydrate-metabolizing enzymes. D-psicose has been shown to be an inhibitor of α -glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine.[\[3\]](#) By inhibiting this enzyme, D-psicose can help to reduce the postprandial glucose spike, making it a promising ingredient for managing blood sugar levels.

[Click to download full resolution via product page](#)

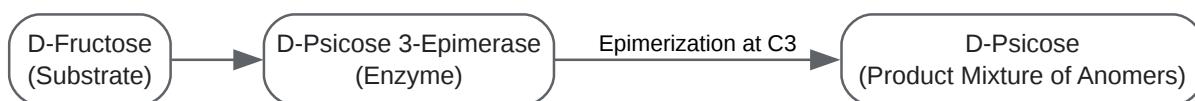
Figure 2: Conceptual Diagram of α -Glucosidase Inhibition by D-Psicose

Other Potential Health Benefits:

Research on D-psicose suggests a range of other potential health benefits, including:

- Anti-hyperglycemic effects: By reducing glucose absorption, D-psicose can help to lower blood glucose levels.
- Anti-obesity effects: Studies suggest that D-psicose may help to reduce body weight and fat accumulation.

- Protection of Pancreatic β -islets: Some research indicates that D-psicose may help protect the insulin-producing β -cells of the pancreas.[6]


It is important to reiterate that these biological activities are associated with D-psicose as a whole, and further research is needed to elucidate the specific contributions of the **alpha-D-Psicofuranose** anomer to these effects.

Synthesis and Purification

The synthesis of **alpha-D-Psicofuranose** is intrinsically linked to the synthesis of D-psicose, as it is one of the anomers formed in the equilibrium mixture.

Enzymatic Synthesis of D-Psicose:

The most common and efficient method for D-psicose production is the enzymatic epimerization of D-fructose using D-psicose 3-epimerase (DPEase).

[Click to download full resolution via product page](#)

Figure 3: Enzymatic Synthesis of D-Psicose from D-Fructose

Representative Protocol for Enzymatic Synthesis and Monitoring:

This protocol outlines a general procedure for the enzymatic conversion of D-fructose to D-psicose and its subsequent analysis by HPLC.

Materials:

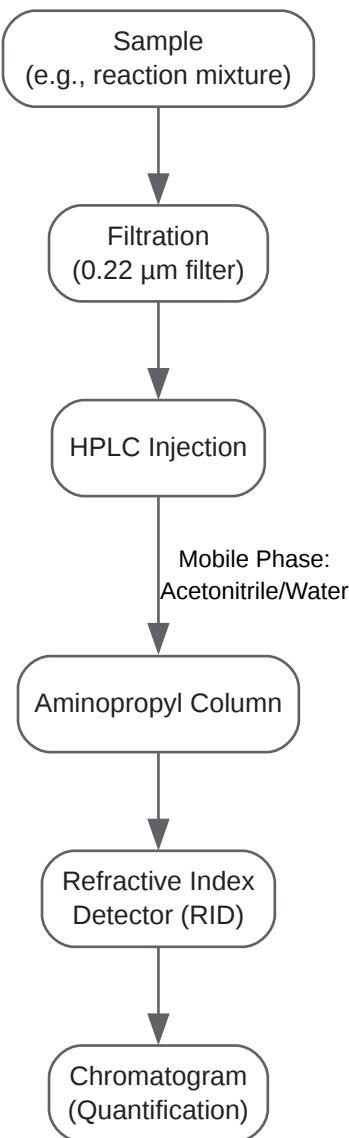
- D-Fructose
- D-Psicose 3-Epimerase (e.g., from *Agrobacterium tumefaciens*)
- Buffer solution (e.g., 50 mM EPPS buffer, pH 8.0)
- Heating apparatus with temperature control

- HPLC system with a Refractive Index Detector (RID)
- Aminopropyl-bonded silica column
- Acetonitrile (HPLC grade)
- Ultrapure water

Procedure:

- Enzymatic Reaction:
 - Prepare a solution of D-fructose (e.g., 100 mM) in the appropriate buffer.
 - Add D-psicose 3-epimerase to the solution (the amount will depend on the enzyme activity).
 - Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C).
 - Monitor the reaction progress by taking aliquots at different time points.
 - Stop the reaction by boiling the mixture for 5 minutes to denature the enzyme.[\[7\]](#)
- HPLC Analysis:
 - Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).
 - Equilibrate the HPLC system with the aminopropyl column at a constant flow rate (e.g., 1.0 mL/min).
 - Filter the reaction samples through a 0.22 µm syringe filter.
 - Inject the samples onto the HPLC system.
 - Identify and quantify D-psicose and remaining D-fructose based on the retention times of standards.

Purification of alpha-D-Psicofuranose:


The isolation of pure **alpha-D-Psicofuranose** from the equilibrium mixture is challenging. Chromatographic methods, such as simulated moving bed (SMB) chromatography, have been developed for the large-scale separation of D-psicose from D-fructose.^[8] The separation of individual anomers can be achieved using specialized chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), often at low temperatures to slow down the rate of mutarotation.^[5] However, a standardized, high-yield protocol for the preparative isolation of **alpha-D-Psicofuranose** is not widely established.

Analytical Characterization

The characterization of **alpha-D-Psicofuranose** relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

As described in the synthesis section, HPLC with an aminopropyl column and refractive index detection is a robust method for the quantification of D-psicose in a mixture with other sugars. The separation of anomers can be more complex and may require specialized columns and conditions.

[Click to download full resolution via product page](#)

Figure 4: General Workflow for HPLC Analysis of D-Psicose

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates and for determining the composition of anomeric mixtures.

- ^{13}C NMR: The chemical shifts of the carbon atoms in the furanose ring are distinct from those in the pyranose forms. While a complete, assigned ^{13}C NMR spectrum for pure **alpha-D-Psicofuranose** is not readily available in public databases, a reference to the ^{13}C NMR spectra of psicose anomers has been published by S. J. Angyal and G. S. Bethell.[1]

- ^1H NMR: The proton signals, particularly those of the anomeric proton and the protons adjacent to the ring oxygen, can be used to distinguish between different anomers.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a hexose like **alpha-D-Psicofuranose**, the expected monoisotopic mass is 180.06338810 Da.[\[1\]](#) In tandem mass spectrometry (MS/MS), characteristic neutral losses of water and fragmentation of the sugar ring are observed. The fragmentation pattern can aid in the structural confirmation of the molecule.

Safety and Handling

Based on the available Safety Data Sheets (SDS) for D-psicose, the following handling and storage recommendations should be followed:

- Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation to prevent dust dispersion. Wash hands thoroughly after handling.[\[1\]](#)[\[9\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended.[\[6\]](#)
- Stability: D-psicose is stable under normal conditions. Avoid exposure to excess heat and incompatible materials such as strong oxidizing agents.[\[9\]](#)
- Disposal: Dispose of in accordance with local and national regulations.

Conclusion

alpha-D-Psicofuranose is a fundamentally important anomer of the rare sugar D-psicose, contributing significantly to its properties in solution. While much of the current research focuses on the biological effects of the D-psicose equilibrium mixture, understanding the characteristics of the individual anomers is crucial for a complete picture of its mechanism of action and for the development of targeted applications in the food and pharmaceutical industries. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this intriguing molecule, while also highlighting the

need for further investigation into the specific properties and activities of the **alpha-D-Psicofuranose** anomer.

References

- PubChem. (n.d.). **alpha-D-psicofuranose**. National Center for Biotechnology Information.
- American Chemical Society. (2021, August 9). D-Psicose.
- Wen, X., Ning, Y., Lin, H., Ren, Y., Li, C., Liu, Y., et al. (2022). D-Allulose (D-Psicose) Biotransformation from D-Glucose, Separation by Simulated Moving Bed Chromatography (SMBC) and Purification by Crystallization. *Process Biochemistry*, 119, 29-38.
- Men, Y., et al. (2006). Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization. *Journal of bioscience and bioengineering*, 101(4), 340-345.
- MDPI. (n.d.). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography.
- Kim, H. J., et al. (2009). Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. *Applied and Environmental Microbiology*, 75(10), 3322-3325.
- BioPath. (n.d.). **alpha-D-Psicofuranose**.
- Ueda, A., et al. (2018). β -SELECTIVE D-PSICOFURANOSYLATION OF PYRIMIDINE BASES AND THIOLS. *HETEROCYCLES*, 97(2), 729-738.
- Persky, R., & Albeck, A. (2000). Synthesis of selectively labeled D-fructose and D-fructose phosphate analogues locked in the cyclic furanose form. *The Journal of organic chemistry*, 65(18), 5632–5638.
- SpectraBase. (n.d.). **alpha-D-PSICOPYRANOSE**.
- Yoshihara, A., et al. (2015). Crystal structure of 6-deoxy- α -l-psicofuranose. *Acta crystallographica*.
- Shallenberger, R. S., et al. (1977). Specific rotation of alpha-D- and beta-D-fructofuranose.
- Wikipedia. (n.d.). Specific rotation.
- Shallenberger, R. S., Lee, C. Y., Acree, T. E., Barnard, J., & Lindley, M. G. (1977). Specific rotation of alpha-D- and beta-D-fructofuranose.
- PubChem. (n.d.). **beta-D-psicofuranose**. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alpha-D-psicofuranose | C6H12O6 | CID 21581131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. uab.edu [uab.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of selectively labeled D-fructose and D-fructose phosphate analogues locked in the cyclic furanose form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-Allulose (d-psicose) biotransformation from d-glucose, separation by simulated moving bed chromatography (SMBC) and purification by crystallization [agrifao.org]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Fundamental Properties of alpha-D-Psicofuranose]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12676532#alpha-d-psicofuranose-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com